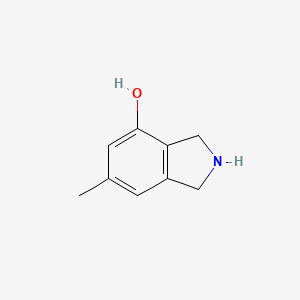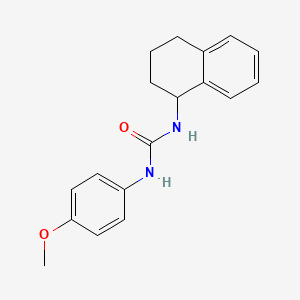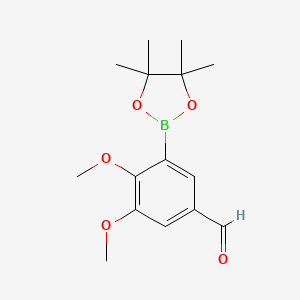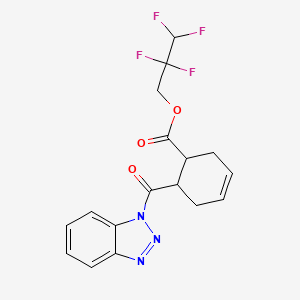![molecular formula C18H16Sn B14131766 Dimethyl[bis(phenylethynyl)]stannane CAS No. 3912-89-8](/img/structure/B14131766.png)
Dimethyl[bis(phenylethynyl)]stannane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl[bis(phenylethynyl)]stannane is an organotin compound with the molecular formula C18H16Sn It is characterized by the presence of two phenylethynyl groups attached to a central tin atom, along with two methyl groups
準備方法
Synthetic Routes and Reaction Conditions
Dimethyl[bis(phenylethynyl)]stannane can be synthesized through the reaction of dimethyltin dichloride with phenylacetylene in the presence of a base such as sodium amide. The reaction typically occurs under an inert atmosphere to prevent oxidation and is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and pressure, and ensuring the availability of high-purity reagents to achieve consistent product quality.
化学反応の分析
Types of Reactions
Dimethyl[bis(phenylethynyl)]stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides and other by-products.
Reduction: Reduction reactions can lead to the formation of tin hydrides.
Substitution: The phenylethynyl groups can be substituted with other functional groups through reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.
Major Products Formed
Oxidation: Tin oxides and phenylacetylene derivatives.
Reduction: Tin hydrides and phenylacetylene.
Substitution: Various substituted tin compounds depending on the reagents used.
科学的研究の応用
Dimethyl[bis(phenylethynyl)]stannane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of advanced materials and as a precursor for other organotin compounds.
作用機序
The mechanism by which dimethyl[bis(phenylethynyl)]stannane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phenylethynyl groups play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity. The pathways involved include electron transfer processes and coordination with metal centers in biological systems.
類似化合物との比較
Similar Compounds
Dimethyltin dichloride: A precursor in the synthesis of dimethyl[bis(phenylethynyl)]stannane.
Phenylacetylene: A key reagent used in the synthesis.
Tetraalkynylstannanes: Compounds with similar structural features and reactivity.
Uniqueness
This compound is unique due to the presence of both phenylethynyl and methyl groups attached to the tin atom. This combination imparts distinct chemical properties, making it valuable for specific applications in synthesis and catalysis.
特性
CAS番号 |
3912-89-8 |
|---|---|
分子式 |
C18H16Sn |
分子量 |
351.0 g/mol |
IUPAC名 |
dimethyl-bis(2-phenylethynyl)stannane |
InChI |
InChI=1S/2C8H5.2CH3.Sn/c2*1-2-8-6-4-3-5-7-8;;;/h2*3-7H;2*1H3; |
InChIキー |
GCDOXHSUFQAWJZ-UHFFFAOYSA-N |
正規SMILES |
C[Sn](C)(C#CC1=CC=CC=C1)C#CC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2-(6-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-[2-(morpholin-4-yl)ethyl]acetamide](/img/structure/B14131720.png)

![N-[3-(Trimethoxysilyl)propyl]octanamide](/img/structure/B14131725.png)




![3-[4-(3-phenoxypropyl)piperazin-1-yl]-1H-1,2,4-triazol-5-amine](/img/structure/B14131759.png)
